molecular formula C11H12O3 B15047292 Ethyl 3-(3-hydroxyphenyl)prop-2-enoate

Ethyl 3-(3-hydroxyphenyl)prop-2-enoate

Cat. No.: B15047292
M. Wt: 192.21 g/mol
InChI Key: DOPAESGJVMAJIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-hydroxyphenyl)prop-2-enoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxycinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Another method involves the Wittig reaction, where 3-hydroxybenzaldehyde is reacted with ethyl (triphenylphosphoranylidene)acetate to form the desired product . This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acids or bases can be used to facilitate the esterification reaction. Additionally, advanced purification techniques like chromatography or crystallization may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-(3-oxophenyl)prop-2-enoate.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form ethyl 3-(3-hydroxyphenyl)propanoate.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Ethyl 3-(3-oxophenyl)prop-2-enoate.

    Reduction: Ethyl 3-(3-hydroxyphenyl)propanoate.

    Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-(3-hydroxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3-hydroxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with the hydroxy group at the para position.

    Methyl 3-(3-hydroxyphenyl)prop-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

    3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains an additional methoxy group on the phenyl ring.

Uniqueness

This compound is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs .

Biological Activity

Ethyl 3-(3-hydroxyphenyl)prop-2-enoate, also known as ethyl 3-(3-hydroxyphenyl)acrylate, is an organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14O3. It features a hydroxyphenyl group attached to a prop-2-enoate moiety, which contributes to its reactivity and biological activity. The compound's conjugated double bond system enhances its ability to participate in various chemical reactions, including nucleophilic substitutions and electron transfer processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage caused by oxidative processes.
  • Anti-inflammatory Effects : this compound has been linked to anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects in inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, indicating potential applications in cancer therapy .
  • Enzyme Interaction : The hydroxy group in the compound can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. This interaction may modulate various biochemical pathways in cellular systems.

The biological effects of this compound can be attributed to its structural features:

  • Hydrogen Bonding : The hydroxy group allows for hydrogen bonding with enzymes and receptors, which can alter their activity and lead to downstream effects in metabolic pathways.
  • Electron Transfer : The conjugated double bond system facilitates electron transfer reactions, impacting cellular redox states and contributing to its antioxidant capabilities.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(4-hydroxyphenyl)prop-2-enoateHydroxy group at the para positionDifferent biological activity due to substitution
Methyl 3-(2-hydroxyphenyl)prop-2-enoateHydroxy group at the ortho positionVaries in reactivity compared to meta and para forms
Ethyl 3-(4-methoxyphenyl)prop-2-enoateMethoxy group instead of hydroxyChanges polarity and reactivity significantly

These comparisons highlight how variations in substituent positions influence the chemical properties and biological activities of these compounds.

Case Studies

  • Antioxidant Activity Study : In one study, this compound was evaluated for its DPPH radical scavenging ability. At a concentration of 100 µM, it exhibited an impressive scavenging rate, demonstrating its potential as an antioxidant agent .
  • Anti-inflammatory Research : Another study assessed the compound's effect on nitric oxide production in LPS-induced RAW 264.7 macrophages. Results indicated that it significantly inhibited NO production, suggesting its utility in managing inflammatory responses .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-(3-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8,12H,2H2,1H3

InChI Key

DOPAESGJVMAJIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)O

Origin of Product

United States

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